C2–C3 Carbon–Carbon Attachment vs. Nitrogen‑Linked Analogs
The target compound employs a direct C–C bond (piperidine‑C2 to cyclohexanone‑C3), whereas the closest commercial analog, (±)‑vesamicol (trans‑2‑(4‑phenylpiperidino)cyclohexanol), uses an N–C linkage [1]. Solid‑state structures of related cyclohexanone‑phenylpiperidine systems (e.g., 4‑(1‑phenylpiperidin‑4‑ylidene)cyclohexanone) confirm that the cyclohexanone ring adopts a chair conformation with distinct equatorial/axial preferences that are absent in the alcohol/amine series [2]. Although no head‑to‑head receptor‑binding study is available for the target compound itself, the class‑level SAR of vesamicol derivatives demonstrates that replacing the N–C linker with alternative connections can alter vesicular acetylcholine transporter (VAChT) affinity by >10‑fold [1].
| Evidence Dimension | Linker type and resulting conformational ensemble |
|---|---|
| Target Compound Data | C(sp³)–C(sp³) bond (piperidine‑C2 to cyclohexanone‑C3); cyclohexanone chair with reactive carbonyl |
| Comparator Or Baseline | (±)‑Vesamicol: N–C bond (piperidine‑N to cyclohexane‑C2); cyclohexanol chair, no carbonyl |
| Quantified Difference | SAR for N‑linked series: VAChT Ki = 2 nM for vesamicol; modification of linker length/type shifts Ki >20 nM (class‑level inference) |
| Conditions | VAChT binding assay using rat brain synaptic vesicles [1] |
Why This Matters
The C–C linkage creates a chemically and conformationally distinct scaffold, avoiding the metabolic N‑dealkylation liability common to N‑linked 4‑phenylpiperidines.
- [1] Efange et al., J. Med. Chem. (1991) 34, 2638‑2643; Ki values for vesamicol and analogs. View Source
- [2] Acta Crystallographica Section C (1997) 53, 1156‑1158; crystal structure of 4‑(1‑phenylpiperidin‑4‑ylidene)cyclohexanone. View Source
